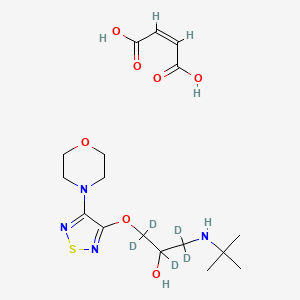

rac Timolol-d5 Maleate

Descripción

Foundational Context of Stable Isotope Labeling in Modern Pharmaceutical Sciences

Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. musechem.com This process creates a "tagged" version of a compound that is chemically identical to its unlabeled counterpart but possesses a different mass. This subtle yet significant modification allows researchers to trace the journey of a drug or molecule within a biological system with high precision. musechem.comadesisinc.com

In pharmaceutical sciences, stable isotope labeling is a cornerstone of drug discovery and development. adesisinc.com It provides invaluable insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile. musechem.comacs.org By using labeled compounds, scientists can differentiate between the administered drug and its metabolites, leading to a clearer understanding of its metabolic fate. adesisinc.comacs.org This information is critical for assessing the safety and efficacy of new therapeutic agents. adesisinc.com

Theoretical Underpinnings and Advantages of Deuterium Incorporation in Drug Analogues

The substitution of hydrogen with its stable isotope, deuterium, offers several distinct advantages in the design of drug analogues for research purposes. researchgate.net The primary principle behind this is the kinetic isotope effect (KIE). researchgate.net The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. musechem.combioscientia.de This increased bond strength means that more energy is required to break the C-D bond, which can significantly slow down metabolic reactions that involve the cleavage of this bond. bioscientia.dedovepress.com

This "metabolic switching" can lead to several favorable outcomes in a research context:

Altered Metabolic Pathways: By strategically placing deuterium atoms at sites of metabolic oxidation, researchers can block or slow down specific metabolic pathways. researchgate.netresearchgate.net This allows for the study of alternative metabolic routes and the identification of potentially toxic metabolites. researchgate.net

Internal Standards in Bioanalysis: Deuterated compounds like rac Timolol-d5 Maleate (B1232345) are widely used as internal standards in quantitative analysis, particularly in mass spectrometry-based methods. wisdomlib.orgscioninstruments.comclearsynth.com Because they have nearly identical chemical and physical properties to the analyte of interest, they co-elute during chromatography and experience similar ionization effects, correcting for variations in sample preparation and analysis. scioninstruments.comtexilajournal.comscioninstruments.com This leads to more accurate and reliable quantification of the parent drug in biological matrices. wisdomlib.orgtexilajournal.com

Below is a table summarizing the key advantages of using deuterated analogues in pharmaceutical research:

| Advantage | Description | Scientific Principle |

| Metabolic Stability | Slower rate of metabolism at the site of deuteration. | Kinetic Isotope Effect (KIE) due to stronger C-D vs. C-H bond. bioscientia.dedovepress.com |

| Internal Standardization | Serves as an ideal internal standard for bioanalytical methods. | Near-identical physicochemical properties to the analyte, differing only in mass. scioninstruments.comscioninstruments.com |

| Pathway Elucidation | Helps in identifying and understanding metabolic pathways. | Deuteration can block specific metabolic routes, revealing alternative pathways. researchgate.netresearchgate.net |

Overview of rac Timolol-d5 Maleate's Utility Across Academic Research Disciplines

This compound serves as a crucial research tool, primarily in the fields of pharmacology, analytical chemistry, and drug metabolism studies. medchemexpress.comresearchgate.net As a labeled, racemic mixture of Timolol (B1209231), it is instrumental in a variety of research applications. medchemexpress.com

Pharmacokinetic and Drug Metabolism Studies: Timolol is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6. nih.govpharmgkb.orgdrugbank.com Research using labeled compounds like this compound helps in elucidating the intricate details of its metabolism and pharmacokinetics. researchgate.netresearchgate.net For instance, studies investigating the ocular pharmacokinetics of Timolol have utilized this compound as an internal standard to accurately quantify the concentration of Timolol in aqueous humor samples using liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.nethelsinki.fi This allows for the determination of key pharmacokinetic parameters such as bioavailability. researchgate.nethelsinki.fi

Bioanalytical Method Development: The development of robust and accurate analytical methods for the quantification of Timolol in biological samples is essential for both preclinical and clinical research. This compound is the preferred internal standard for these assays due to its ability to compensate for matrix effects and variations during sample processing and analysis. clearsynth.comtexilajournal.comscioninstruments.com This ensures the precision and accuracy of the obtained data.

The table below presents data from a study on the topical ocular pharmacokinetics of a beta-blocker cocktail in rabbits, highlighting the use of this compound as an internal standard. helsinki.fi

| Compound | Dose (nmol) | Cmax (nM) | Tmax (min) | AUC (nmol·min/mL) | Ocular Bioavailability (%) |

| Atenolol | 500 | 11.2 | 30 | 448 | 0.07 |

| Timolol | 250 | 45.6 | 30 | 2860 | 1.22 - 1.51 |

| Betaxolol | 250 | 114 | 30 | 9000 | 3.82 - 4.31 |

Data adapted from a study where this compound was used as an internal standard for the analysis of Timolol. helsinki.fi

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(Z)-but-2-enedioic acid;1-(tert-butylamino)-1,1,2,3,3-pentadeuterio-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i8D2,9D2,10D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRMANUAADYWEA-RJAXMONVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=NSN=C1N2CCOCC2)O)NC(C)(C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Deuterated Timolol Analogues

Strategic Design and Execution of Deuterium (B1214612) Labeling

The design of deuterated molecules requires careful consideration of which hydrogen atoms to replace with deuterium to achieve the desired therapeutic effect, often by slowing down metabolic processes. This is due to the kinetic isotope effect, where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, making the C-D bond more resistant to cleavage. nih.gov

Specific Isotopic Labeling Positions and Rationale

In rac Timolol-d5 Maleate (B1232345), the deuterium atoms are strategically placed on the propanol (B110389) backbone of the molecule. Specifically, the labeling pattern is 1-[(1,1-Dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-2-propanol-d5. This indicates that five hydrogen atoms on the propan-2-ol moiety are replaced by deuterium. The rationale for this placement is to protect the molecule from metabolic oxidation, a common pathway for drug degradation mediated by enzymes like cytochrome P450. researchgate.net By fortifying these metabolically susceptible positions, the rate of drug metabolism can be significantly reduced, potentially leading to a longer half-life and improved pharmacokinetic properties.

Precursor Synthesis and Deuteration Techniques

The synthesis of deuterated compounds can be a complex process, often requiring specialized deuterated reagents and multi-step reaction sequences. researchgate.net For Timolol (B1209231), the synthesis generally involves the reaction of a thiadiazole precursor with an epoxide, followed by the introduction of the tert-butylamine (B42293) side chain. jlu.edu.cnnih.gov

A common strategy for introducing deuterium is through the use of deuterated building blocks. For instance, a deuterated version of epichlorohydrin (B41342) or a deuterated propanediol (B1597323) derivative could be employed in the initial steps of the synthesis. Another approach involves the reduction of a ketone or aldehyde precursor using deuterated reducing agents, such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4). tubitak.gov.tr Additionally, H/D exchange reactions, which directly replace C-H bonds with C-D bonds, offer a straightforward method for deuteration. researchgate.net The synthesis of the racemic mixture of timolol can be achieved by reacting 3-chloro-4-morpholino-1,2,5-thiadiazole (B28689) with an appropriate propanediol derivative and tert-butylamine. jlu.edu.cn

Optimization of Synthetic Pathways for Isotopic Purity and Chemical Yield

A significant challenge in the synthesis of deuterated compounds is achieving high isotopic purity, meaning that the deuterium is incorporated at the intended positions with minimal presence of the non-deuterated or partially deuterated analogues. researchgate.net Simultaneously, maximizing the chemical yield is crucial for the economic viability of the synthesis.

Optimization strategies often involve a systematic evaluation of reaction conditions, such as temperature, reaction time, and the choice of solvents and catalysts. For instance, in the synthesis of a timolol intermediate, different cyclic compounds were explored as solvents to replace the more toxic benzene, leading to high yields. patsnap.comgoogle.com Mechanochemical methods, which use mechanical energy to drive reactions, are also being investigated as a solvent-free and efficient approach for deuteration. thieme-connect.com The choice of the deuterating agent is also critical; for example, different deuterated reagents like deuteroformic acid and methyl iodide-D3 have been used in the synthesis of other deuterated pharmaceuticals. google.com

| Parameter | Objective | Example Strategies |

|---|---|---|

| Isotopic Purity | Maximize deuterium incorporation at target sites. | Use of highly enriched deuterated reagents, optimization of H/D exchange conditions. researchgate.net |

| Chemical Yield | Maximize the amount of final product obtained. | Optimization of reaction temperature, time, and catalyst choice; use of efficient purification methods. patsnap.com |

| Process Efficiency | Simplify the synthetic route and reduce waste. | Employing one-pot reactions, exploring solvent-free methods like mechanochemistry. thieme-connect.com |

Characterization of Synthetic Intermediates and Final Product

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized rac Timolol-d5 Maleate. This involves a combination of analytical techniques.

Isotopic Enrichment Verification Methods

Determining the level of deuterium incorporation is a critical quality control step. Two primary methods for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the degree of deuteration by observing the disappearance or reduction of signals corresponding to the replaced protons. omicronbio.com ²H NMR directly detects the deuterium nuclei, providing information about the location and extent of labeling. ansto.gov.au Advanced NMR techniques, such as isotope-edited total correlation spectroscopy (ITOCSY), can separate spectra of labeled and unlabeled molecules, allowing for accurate quantification of isotopic enrichment. nih.govacs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for determining isotopic enrichment by analyzing the mass-to-charge ratio of the molecule. rsc.org The mass difference between the deuterated and non-deuterated compound allows for the calculation of the percentage of isotopic purity. almacgroup.com Techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to separate the deuterated compound from impurities before mass analysis. nih.govacs.org

| Technique | Principle | Information Obtained |

|---|---|---|

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Confirms the position and quantifies the level of deuterium incorporation. rsc.orgwikipedia.org |

| Mass Spectrometry | Measures the mass-to-charge ratio of ions. | Determines the overall isotopic enrichment and distribution of isotopologues. rsc.orgnih.gov |

Chemical Purity Determination

Ensuring the chemical purity of the final product is as important as verifying its isotopic enrichment. Chemical purity refers to the absence of any unwanted chemical species, such as starting materials, by-products, or other impurities.

Standard analytical techniques are employed for this purpose:

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate the target compound from any impurities. By comparing the retention time and peak area of the sample to a reference standard, the purity can be accurately determined. ansto.gov.au Chiral chromatography methods, such as supercritical fluid chromatography (SFC) and normal phase HPLC, can also be used to separate enantiomers and ensure the correct stereochemistry. researchgate.net

Gas Chromatography (GC): For volatile compounds, GC can be an effective method for purity analysis. zeochem.com

Elemental Analysis: This technique determines the elemental composition of the compound, providing further confirmation of its identity and purity.

A certificate of analysis for a deuterated compound will typically report both the chemical purity and the isotopic enrichment. ansto.gov.au

Sophisticated Analytical Methodologies for Rac Timolol D5 Maleate

Quantitative Mass Spectrometry for Trace Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), provides powerful tools for detecting and quantifying rac Timolol-d5 Maleate (B1232345) at trace levels in complex mixtures. The use of its deuterated form is central to achieving high accuracy and precision.

Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. rac Timolol-d5 Maleate serves as an ideal internal standard for the quantification of timolol (B1209231) due to its properties. medchemexpress.comsludgenews.orguab.cat As a stable isotope-labeled compound, it is chemically identical to the unlabeled timolol, meaning it behaves the same way during sample extraction, cleanup, and chromatographic separation.

The key principle of IDMS is that the ratio of the unlabeled analyte to the labeled internal standard is measured by the mass spectrometer. Since the labeled standard is added at a known concentration, any sample loss during preparation affects both the analyte and the standard equally, thus preserving the ratio. This allows for highly accurate and precise quantification, correcting for matrix effects and variations in extraction recovery. This compound is frequently used for this purpose in clinical and environmental analyses. sludgenews.orgresearchgate.netresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for analyzing timolol in complex biological matrices such as aqueous humor, plasma, and sewage sludge. sludgenews.orgresearchgate.netresearchgate.net The development of a robust method involves several critical steps.

First, an efficient sample preparation protocol is required to extract the analyte and remove interfering substances. This can involve protein precipitation for plasma samples or solid-phase extraction (SPE) for aqueous samples like wastewater. sludgenews.orgresearchgate.net Following extraction, the sample is subjected to chromatographic separation, typically using a reversed-phase HPLC column, to separate timolol from other compounds in the sample.

The separated analyte then enters the tandem mass spectrometer. In the MS/MS system, the precursor ion (the ionized timolol molecule) is selected in the first quadrupole, fragmented, and the resulting product ions are detected in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity. This compound is added as an internal standard to ensure accurate quantification. sludgenews.orgresearchgate.net

Below is a table summarizing typical parameters for an LC-MS/MS method.

| Parameter | Description | Typical Value/Condition |

| Chromatography | HPLC System | Acquity UPLC or similar uab.cat |

| Column | Reversed-phase C18 | |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid researchgate.net | |

| Flow Rate | 0.2 - 0.5 mL/min | |

| Mass Spectrometry | Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | |

| Internal Standard | This compound sludgenews.orguab.catresearchgate.net | |

| Sample Preparation | Biological Fluid | Protein precipitation with acetonitrile researchgate.net |

| Aqueous Sample | Solid-Phase Extraction (SPE) using Oasis HLB cartridges sludgenews.org |

Structural elucidation using mass spectrometry involves analyzing the fragmentation pattern of a molecule. When this compound is ionized and subjected to collision-induced dissociation in a mass spectrometer, it breaks apart in a predictable manner. The resulting fragment ions are characteristic of its molecular structure.

The deuterium (B1214612) labeling in this compound is located on the tert-butyl group. This results in a mass shift of +5 atomic mass units for the parent ion and for any fragments that retain this labeled group, compared to unlabeled timolol. This mass difference is fundamental for its use as an internal standard, as the mass spectrometer can easily distinguish between the analyte and the standard.

The primary fragmentation of timolol involves the cleavage of the side chain. The table below illustrates the expected mass-to-charge ratios (m/z) for the precursor and a major fragment ion of both unlabeled timolol and this compound.

| Compound | Precursor Ion ([M+H]⁺) m/z | Major Fragment Ion m/z | Description of Fragment |

| Timolol | 317.2 | 261.2 | Loss of the tert-butylamine (B42293) group |

| This compound | 322.2 | 261.2 | Loss of the deuterated tert-butylamine group |

Note: The maleate salt does not typically appear in the mass spectrum as the analysis focuses on the protonated molecule in positive ionization mode.

Development of Robust LC-MS/MS Methods for Biological Matrices

Chromatographic Separations for Isomeric and Impurity Profiling

Chromatography is essential not only for separating timolol from matrix components but also for resolving its stereoisomers and profiling related impurities.

Timolol is a chiral compound, with the (S)-(-)-isomer being the pharmacologically active enantiomer. this compound is a racemic mixture, meaning it contains equal amounts of the (S)- and (R)-isomers. Chiral chromatography is a specialized form of HPLC used to separate these enantiomers.

This separation is achieved using a chiral stationary phase (CSP). These phases are designed to interact differently with each enantiomer, causing one to travel through the column faster than the other, resulting in their separation. Verifying the enantiomeric purity is crucial, and chiral chromatography is the definitive method for this purpose. An ovomucoid-based CSP has been shown to be effective for the enantioselective separation of timolol.

High-Performance Liquid Chromatography (HPLC) is a standard method for identifying and quantifying impurities and degradation products in bulk drug substances and finished pharmaceutical products. A robust, stability-indicating HPLC method must be able to separate the main compound, timolol, from all potential process-related impurities and degradation products.

Method validation includes stress testing, where the drug substance is exposed to harsh conditions like acid and base hydrolysis, oxidation, and thermal or photolytic stress to generate potential degradants. The HPLC method must demonstrate sufficient resolution between the parent peak of timolol and any new peaks that appear from these stress conditions. UV detection is commonly employed for this type of analysis.

The table below outlines a typical setup for HPLC impurity analysis.

| Parameter | Description |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18 or similar reversed-phase column |

| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) |

| Detection | UV Spectrophotometer |

| Validation | Specificity, linearity, accuracy, precision, limit of detection, limit of quantitation, and robustness |

| Stress Conditions | Acid/base hydrolysis, oxidation, thermal degradation, photolysis |

Thin-Layer Chromatography (TLC) in Analytical Method Development

Thin-Layer Chromatography (TLC) is a versatile and widely employed technique in the preliminary stages of analytical method development for this compound. Its utility lies in its ability to rapidly assess compound purity, identify potential impurities, and optimize separation conditions for more complex chromatographic methods like High-Performance Liquid Chromatography (HPLC).

In the context of this compound, TLC plays a critical role in resolving the active compound from its degradation products and related substances. For instance, it can effectively separate cis/trans isomers of related esters that may form under stress conditions such as heat or UV exposure. The development of a TLC method involves a systematic evaluation of stationary and mobile phases to achieve optimal separation.

Key Parameters in TLC Method Development for this compound:

| Parameter | Description | Example |

| Stationary Phase | The adsorbent material coated on the TLC plate. Silica gel is a common choice due to its polarity and versatility. | Silica gel 60 F254 |

| Mobile Phase | A solvent or mixture of solvents that moves up the stationary phase, carrying the sample components at different rates. The polarity of the mobile phase is adjusted to achieve the desired separation. | A mixture of chloroform (B151607) and methanol (B129727) is often used, with the ratio adjusted to optimize the resolution of spots. |

| Detection | The method used to visualize the separated spots on the TLC plate. This can include UV light for fluorescent compounds or chemical staining reagents. | Visualization under UV light at 254 nm. |

| Rf Value | The retention factor, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. It is a characteristic value for a given compound under specific conditions. | Distinct Rf values for this compound and its potential degradation products would indicate a successful separation. |

The insights gained from TLC, such as the relative polarities of the compound and its impurities, are invaluable for the subsequent development of more sophisticated and quantitative analytical methods.

Spectroscopic Characterization Beyond Identification

While initial identification of this compound is crucial, advanced spectroscopic techniques provide a deeper understanding of its structural integrity and quantification.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Beyond simple proton (¹H) and carbon (¹³C) NMR for basic identification, advanced NMR experiments provide detailed information about the molecule's stereochemistry and the specific positions of the deuterium labels.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can confirm the connectivity of atoms within the molecule. For this compound, these experiments are vital to verify that the deuterium atoms are located on the tert-butyl group as intended and have not undergone any unexpected isotopic scrambling during synthesis. The racemic nature of the compound, a mixture of both enantiomers, can also be investigated using chiral solvating agents in the NMR tube, which may induce separate signals for the two stereoisomers.

UV-Vis and Fluorescence Spectroscopy for Concentration Determination

UV-Visible (UV-Vis) and fluorescence spectroscopy are standard methods for the quantitative analysis of this compound in solution. These techniques are based on the principle that the molecule absorbs and, in the case of fluorescence, re-emits light at specific wavelengths.

The concentration of a this compound solution can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert Law. For accurate quantification, a calibration curve is typically constructed using a series of standards of known concentrations.

Typical Spectroscopic Parameters for Timolol Analogs:

| Technique | Parameter | Typical Value |

| UV-Vis Spectroscopy | Wavelength of Maximum Absorption (λmax) | ~295 nm |

| Fluorescence Spectroscopy | Excitation Wavelength (λex) | ~295 nm |

| Emission Wavelength (λem) | ~340 nm |

Fluorescence spectroscopy offers higher sensitivity and selectivity compared to UV-Vis absorption spectroscopy, making it particularly useful for measuring low concentrations of this compound in biological matrices.

Rigorous Analytical Method Validation for Research Standards

To ensure that an analytical method for this compound is reliable, accurate, and reproducible, a comprehensive validation process is essential. This is particularly critical when the compound is used as a research standard in regulated studies.

Specificity, Selectivity, and Resolution Evaluation

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this involves demonstrating that the analytical signal is solely from the deuterated compound and not from its non-deuterated counterpart or any other related substances.

Selectivity refers to the ability to distinguish and quantify the analyte from other components in the sample. In chromatographic methods, this is demonstrated by achieving baseline separation between the peaks of this compound and any potential interferents.

Resolution is a quantitative measure of the separation between two chromatographic peaks. A resolution value of ≥2.0 between the peak for this compound and the closest eluting impurity peak is generally considered acceptable for a validated method. Stress testing, involving exposure of the compound to acid, base, heat, and light, is performed to intentionally generate degradation products and prove the method's ability to separate them from the parent compound.

Precision, Accuracy, and Robustness Assessment

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) of a series of measurements and is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing samples with known concentrations of this compound (spiked samples) and comparing the measured concentration to the actual concentration.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in the mobile phase composition, pH, column temperature, and flow rate.

Mechanistic Pharmacokinetic Investigations Utilizing Rac Timolol D5 Maleate

In Vitro Studies of Drug Disposition and Metabolism

In vitro studies, which are conducted in a controlled environment outside of a living organism (e.g., in test tubes or cell cultures), are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netcurrentseparations.com These studies provide valuable insights early in the drug development process. researchgate.net

The metabolic stability of a drug, or how quickly it is broken down by enzymes, is a key determinant of its half-life and bioavailability in the body. currentseparations.com These studies are often performed using subcellular fractions like liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. oulu.fi

In vitro studies have shown that timolol (B1209231) is primarily metabolized by the CYP2D6 enzyme in the liver, with a minor contribution from CYP2C19. nih.govnih.gov The liver is the main site of timolol metabolism. nih.gov By incubating timolol with human liver microsomes and measuring the rate of its disappearance over time, researchers can determine its intrinsic clearance. This information helps predict how the drug will behave in vivo. nih.gov

Table 1: Key Cytochrome P450 Enzymes Involved in Timolol Metabolism

| Enzyme | Role in Timolol Metabolism |

| CYP2D6 | Main metabolizing enzyme nih.govnih.gov |

| CYP2C19 | Minor role in metabolism nih.gov |

For a drug to be effective, it must be able to cross biological barriers to reach its target site. The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict oral drug absorption. evotec.comcn-bio.com These cells form a monolayer that mimics the intestinal epithelial barrier. evotec.com

Permeability studies using Caco-2 cells measure the rate at which a compound moves from the apical (luminal) side to the basolateral (blood) side of the monolayer. nih.gov This is expressed as an apparent permeability coefficient (Papp). nih.gov The direction of transport can also be reversed (basolateral to apical) to investigate whether the drug is a substrate for efflux transporters, which can pump drugs out of cells and reduce their absorption. evotec.com Timolol has been studied in such systems to understand its absorption characteristics. mdpi.com

Table 2: Caco-2 Permeability Assay Parameters

| Parameter | Description |

| Papp (A-B) | Apparent permeability coefficient from apical to basolateral direction, indicating absorption. nih.gov |

| Papp (B-A) | Apparent permeability coefficient from basolateral to apical direction, indicating efflux. nih.gov |

| Efflux Ratio | The ratio of Papp (B-A) to Papp (A-B). A ratio greater than 2 suggests active efflux. evotec.com |

Once a drug enters the bloodstream, it can bind to plasma proteins, such as albumin. Only the unbound or "free" fraction of the drug is able to exert its pharmacological effect and be cleared from the body. Therefore, determining the extent of plasma protein binding is a critical aspect of pharmacokinetic studies.

Timolol exhibits low to moderate binding to plasma proteins. centaurpharma.com Reports vary, with some indicating less than 10% binding as determined by equilibrium dialysis, and others around 60% by ultrafiltration. nih.gov This suggests that a significant portion of timolol in the plasma remains unbound and pharmacologically active. nih.gov

Permeability Studies Across Biological Barriers in Cellular Models

Preclinical Pharmacokinetic Profiling in Animal Models

Preclinical studies in animal models are essential for characterizing the pharmacokinetic properties of a new drug entity or a modified version of an existing drug. In the case of rac Timolol-d5 Maleate (B1232345), these studies provide a foundational understanding of how the deuterated compound behaves in a living system.

Systemic exposure to a drug is a critical determinant of its efficacy and potential for toxicity. Following administration, the concentration of rac Timolol-d5 Maleate in the systemic circulation is measured over time to determine key pharmacokinetic parameters.

In a study involving the topical administration of a cocktail of beta-blockers, including timolol, to rabbits, the maximum plasma concentration (Cmax) of ophthalmic timolol was observed to be approximately 1.14 ng/mL within 15 minutes of administration. The area under the plasma concentration-time curve (AUC), a measure of total systemic exposure, was about 4.78 ng/mL per hour after eyedrop administration and 6.46 ng/mL per hour following intravenous injection. drugbank.com

Clearance (CL) represents the volume of plasma from which the drug is completely removed per unit of time and is a measure of the body's efficiency in eliminating the drug. One study in healthy volunteers measured the total plasma clearance of timolol to be 557 ± 61 ml/min, while another determined it to be 751.5 ± 90.6 ml/min, with a renal clearance of 97.2 ± 10.1 ml/min. drugbank.comnih.gov In rabbits, the clearance of timolol from the aqueous humor was found to be about 10 times higher than the aqueous humor outflow, indicating that other elimination routes, such as uptake into the iris and ciliary body followed by elimination via blood flow, are significant. uef.fi

| Parameter | Value (Rabbits - Ophthalmic) | Value (Humans - IV) | Value (Humans - Ophthalmic) | Reference |

|---|---|---|---|---|

| Cmax | ~1.14 ng/mL | Not specified | Not specified | drugbank.com |

| AUC | 4.78 ng/mLhr | 6.46 ng/mLhr | Not specified | drugbank.com |

| Total Plasma Clearance | Not specified | 557 ± 61 ml/min or 751.5 ± 90.6 ml/min | Not specified | drugbank.comnih.gov |

| Renal Clearance | Not specified | 97.2 ± 10.1 ml/min | Not specified | nih.gov |

The volume of distribution (Vd) is a theoretical volume that represents the extent to which a drug distributes in the body's tissues rather than remaining in the plasma. A larger Vd indicates greater distribution into tissues. For timolol, the apparent volume of distribution is reported to be between 1.3 and 1.7 L/kg. drugbank.comnih.gov

Tissue distribution studies identify the specific tissues and organs where a drug accumulates. Following administration, timolol has been found to distribute to various ocular and systemic tissues. In animal models, particularly rabbits, timolol has been detected in the conjunctiva, cornea, sclera, iris, aqueous humor, liver, kidney, and lung. drugbank.comnih.gov Studies investigating the distribution of beta-blockers in rats have shown that tissue-to-plasma water (Kpu) values are generally highest in the lung and lowest in adipose tissue. nih.gov The regional tissue distribution of these compounds correlates well with the concentration of acidic phospholipids (B1166683) in the tissues, with phosphatidylserine (B164497) appearing to be a significant factor. nih.gov

| Tissue | Distribution Observed | Reference |

|---|---|---|

| Conjunctiva | Yes | drugbank.comnih.gov |

| Cornea | Yes | drugbank.comnih.gov |

| Sclera | Yes | nih.gov |

| Iris | Yes | drugbank.comnih.gov |

| Aqueous Humor | Yes | drugbank.comnih.gov |

| Kidney | Yes | drugbank.comnih.gov |

| Liver | Yes | drugbank.comnih.gov |

| Lung | Yes | drugbank.comnih.gov |

The elimination of a drug from the body is described by its elimination half-life (t1/2), which is the time required for the plasma concentration of the drug to decrease by half. The elimination half-life of timolol maleate is approximately 4 hours. nih.gov In healthy volunteers, the half-life was measured to be 2.9 ± 0.3 hours. drugbank.com

Timolol is primarily eliminated from the body through metabolism in the liver and subsequent excretion of its metabolites in the urine. drugbank.comnih.gov The cytochrome P450 enzyme CYP2D6 is the main enzyme responsible for metabolizing timolol. nih.gov The metabolites of timolol are the primary substances found in the urine. drugbank.com

Volume of Distribution and Tissue Distribution Studies

Impact of Deuteration on Pharmacokinetic Parameters: A Comparative Analysis

Deuteration, the substitution of hydrogen with deuterium (B1214612), can significantly alter the pharmacokinetic properties of a drug. This is due to the "deuterium kinetic isotope effect" (DKIE), which arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can make the molecule more resistant to metabolic breakdown by enzymes like the cytochrome P450 system. bioscientia.de

The primary goal of deuterating a drug is often to improve its pharmacokinetic profile, which can lead to several potential benefits:

Reduced Rate of Metabolism: The stronger C-D bond can slow down the rate at which the drug is metabolized, leading to a longer half-life. bioscientia.de

Increased Systemic Exposure: A slower metabolism can result in a higher maximum plasma concentration (Cmax) and a larger area under the concentration-time curve (AUC), meaning the body is exposed to the drug for a longer period. nih.gov

Reduced Formation of Toxic Metabolites: In some cases, deuteration can alter metabolic pathways, potentially reducing the formation of undesirable or toxic metabolites. nih.govresearchgate.net

A study on deuterated tricyclic antidepressants demonstrated that the deuterated forms had an increased Cmax, elimination half-life (t1/2), and AUC compared to their non-deuterated counterparts. nih.gov Similarly, the first FDA-approved deuterated drug, deutetrabenazine, showed an improved safety profile compared to its non-deuterated version, tetrabenazine.

In Vitro Cellular and Molecular Mechanistic Studies of Timolol Leveraging Deuteration

Receptor Binding Kinetics and Functional Activity Profiling

The primary mechanism of action for timolol (B1209231) is the blockade of beta-adrenergic receptors. Understanding the affinity and kinetics of this interaction is crucial.

Quantitative Assessment of Beta-Adrenergic Receptor Affinity and Selectivity

The non-selective nature of timolol, meaning its ability to block both β1 and β2 adrenergic receptors with similar efficacy, is a key aspect of its pharmacological profile. researchgate.net Studies using hydrogen/deuterium (B1214612) exchange coupled with mass spectrometry have shown that inverse agonists like timolol stabilize the β2-adrenergic receptor, particularly in the intracellular regions where G proteins are proposed to bind. nih.gov This stabilization is a key part of its receptor-blocking effect. While specific quantitative affinity studies on rac Timolol-d5 Maleate (B1232345) are not widely published, it is used in comparative studies to explore stereospecific effects. The levo-isomer of timolol is the active form, exhibiting non-cardioselective β-adrenoceptor blocking activity. It is expected that rac Timolol-d5 Maleate would exhibit comparable high affinity for both β1 and β2 receptors, similar to its non-deuterated counterpart. For instance, studies on non-deuterated timolol have reported a dissociation constant (Kd) of 0.63 nM for beta-adrenergic receptors in rabbit ciliary processes. arvojournals.org

Table 1: Beta-Adrenergic Receptor Binding Affinity for Timolol This table provides an example of the type of data generated in receptor binding assays. The specific values are for non-deuterated timolol and are intended to be illustrative of the expected performance of this compound.

| Receptor Subtype | Ligand | Dissociation Constant (Kd) (nM) | Source |

|---|

Exploration of Ligand-Receptor Association and Dissociation Rates

The duration of a drug's effect is often related to how long it remains bound to its receptor. Kinetic studies can reveal the association (kon) and dissociation (koff) rates of a ligand. For β-blockers, hydrophobic interactions within the ligand-binding pocket of the β1-adrenoceptor play a significant role in determining the kinetics of ligand binding. biorxiv.org The inverse agonist properties of timolol suggest that it stabilizes a specific conformation of the receptor, which would likely translate to a slow dissociation rate and prolonged receptor occupancy. nih.gov This sustained interaction at the receptor level contributes to its long-lasting therapeutic effect.

Investigations into Cellular Uptake and Retention Mechanisms

The accumulation and persistence of timolol in ocular tissues are critical factors influencing its efficacy. Deuterated timolol is an invaluable tool for studying these processes.

Melanin (B1238610) Binding Dynamics and Release Kinetics in Pigmented Tissues/Cells

Timolol is known to bind to melanin, the pigment found in tissues like the iris and ciliary body. arvojournals.orgnih.gov This binding creates a drug reservoir, leading to a prolonged effect. arvojournals.org Studies using isolated melanin particles have shown that timolol binds rapidly, with maximum binding reached in about 15 minutes. arvojournals.org The percentage of bound timolol can be high, reaching up to 93% at a 1 µM concentration. arvojournals.org However, the release of timolol from isolated melanin is relatively quick, occurring in less than an hour. researchgate.net This discrepancy between rapid in vitro release and long in vivo retention suggests that other factors are at play. researchgate.net

Role of Subcellular Compartments in Drug Sequestration and Release

The melanosomal membrane appears to play a crucial role in slowing the release of melanin-bound drugs. researchgate.net In fact, the release of timolol from isolated melanosomes is 7.4-fold slower than from melanin particles alone. researchgate.net This indicates that the sequestration of timolol within these organelles is a key part of its sustained-release mechanism. The use of this compound in these types of studies allows for precise quantification of the drug within different cellular and subcellular compartments. researchgate.netuef.fihelsinki.fi

In Vitro Model Systems for Studying Cellular Retention (e.g., ARPE-19 cells)

The ARPE-19 cell line, a human retinal pigment epithelial cell line, is a widely used in vitro model for ophthalmic research. accegen.com While these cells are not pigmented, they can be "re-pigmented" for studies on melanin-binding drugs. researchgate.net In such models, the release of timolol from the pigmented ARPE-19 cells into the extracellular space is significantly slower than from isolated melanin or melanosomes, taking about a day. researchgate.net This highlights the importance of the complete cellular machinery in the retention and slow release of the drug. These cells are also used to study other cellular processes like oxidative stress and phagocytosis, providing a comprehensive platform for understanding drug effects on retinal pigment epithelium physiology. arvojournals.orgmdpi.com

Table 2: Timolol Release Kinetics from Different In Vitro Systems

| System | Timolol Release Time | Source |

|---|---|---|

| Isolated Melanin | < 1 hour | researchgate.net |

Enzymatic Biotransformation and Metabolite Profiling

The metabolism of timolol is a critical factor influencing its pharmacokinetic profile. In vitro studies using human liver microsomes have been instrumental in mapping its biotransformation.

Timolol undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme system in the liver. wikipedia.orghres.ca Approximately 80% of an administered dose is metabolized before excretion. wikipedia.org In vitro investigations have confirmed that the main enzyme responsible for timolol's metabolism is CYP2D6, with a minor contribution from CYP2C19. mdpi.comresearchgate.net

The primary metabolic pathway involves the oxidative opening of the morpholine (B109124) ring attached to the thiadiazole nucleus. mdpi.comresearchgate.net This process leads to the formation of several key metabolites. Other metabolic reactions include hydroxylation of the tert-butyl group and deamination. mdpi.comresearchgate.net Advanced analytical techniques, such as high-resolution mass spectrometry, have enabled the tentative identification of these metabolites in complex biological matrices. thermofisher.com

Table 1: Identified Metabolites of Timolol and Associated Metabolic Processes

| Metabolite | Metabolic Transformation | Primary Enzyme |

|---|---|---|

| Hydroxytimolol | Hydroxylation of the morpholine ring | CYP2D6 researchgate.net |

| Carbonyl-timolol | Oxidation of the secondary alcohol | Not specified |

| N-desmethyl-timolol | Opening of the morpholine ring | CYP2D6 mdpi.comresearchgate.net |

| Thiadiazolyloxoacetic acid derivatives | Deamination and oxidation | CYP2D6 mdpi.com |

Deuteration, the substitution of hydrogen with its heavy isotope deuterium, is a strategy used in medicinal chemistry to alter the metabolic properties of a drug. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions that involve the cleavage of this bond, an outcome known as the kinetic isotope effect (KIE). This can potentially lead to a longer drug half-life and reduced formation of certain metabolites.

In the context of timolol, studies have been conducted to assess whether deuteration impacts its metabolic rate. One study specifically investigated for a metabolic kinetic isotope effect using carbon-13 and deuterium-labeled ([2H9]) analogs of timolol in human subjects. nih.gov The researchers simultaneously followed the plasma levels of timolol and its labeled counterpart after administration. nih.gov The results showed that the ratios of the two species in plasma samples remained the same as the ratio in the administered dose. nih.gov

This key finding indicates the absence of a significant metabolic kinetic isotope effect for timolol. nih.gov The deuteration at the monitored positions did not slow down the rate-limiting step of its metabolism.

Elucidation of Metabolic Pathways and Enzyme Identification

Stereochemical Investigations in Biological Systems

Timolol possesses a single chiral center in its oxypropanolamine side chain, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-timolol and (R)-timolol. mdpi.comahajournals.org Commercially, it is often supplied as a racemic mixture (a 50:50 mix of both enantiomers). ahajournals.org The spatial orientation of these enantiomers dictates their interaction with chiral biological targets like beta-adrenergic receptors.

The pharmacological activity of timolol resides almost exclusively in one of its enantiomers. The (S)-isomer is a potent non-selective beta-adrenergic receptor antagonist, while the (R)-isomer is significantly less active. mdpi.com Studies have reported that the (S)-enantiomer is approximately 54 times more active than its (R)-antipode. mdpi.com This difference in potency is evident in binding assays that measure the affinity of each enantiomer for the beta-receptors. The (S)-form binds with much higher affinity to both β1- and β2-adrenergic receptors compared to the (R)-form. ahajournals.org

Consequently, the clinical effects of racemic timolol are almost entirely attributable to the (S)-enantiomer. ahajournals.org

Table 3: Comparative Potency of Timolol Enantiomers

| Form | Receptor Target | Relative Potency/Activity | Reference |

|---|---|---|---|

| (S)-Timolol | Beta-adrenergic receptors | High | mdpi.com |

| (R)-Timolol | Beta-adrenergic receptors | Low (approx. 3% of S-form's potency) | scholasticahq.com |

| Racemic Timolol | Beta-adrenergic receptors | Activity primarily due to the (S)-enantiomer | ahajournals.org |

The dramatic difference in activity between the (S) and (R) enantiomers is due to the specific three-dimensional structure of the beta-adrenergic receptor's binding site. The "three-point binding model" is often used to explain this stereospecificity. mdpi.com For a high-affinity interaction, the drug molecule must form three precise points of contact with the receptor.

For β-blockers like timolol, these interactions typically involve:

The hydroxyl group on the side chain.

The secondary amine group in the side chain.

The substituted aromatic ring system (the thiadiazole ring). mdpi.com

The (S)-enantiomer can orient itself perfectly to engage all three of these critical binding sites within the receptor pocket, leading to a stable, high-affinity interaction and potent receptor blockade. In contrast, the (R)-enantiomer, due to its mirrored configuration, cannot achieve this optimal three-point attachment simultaneously, resulting in a much weaker interaction and lower pharmacological activity. mdpi.com

Studies using advanced techniques like hydrogen/deuterium exchange (HDX) have further revealed how ligands interact with G-protein coupled receptors like the β2AR. nih.gov These experiments show that inverse agonists, such as timolol, induce a specific conformational stabilization of the receptor, particularly in the intracellular regions where G-proteins bind, which is distinct from the conformational state induced by agonists or the unbound (apo) state. nih.gov This confirms that the stereospecific binding of (S)-timolol not only blocks the active site but also stabilizes a specific inactive conformation of the receptor.

Computational and Theoretical Chemistry Approaches for Rac Timolol D5 Maleate

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For rac Timolol-d5 Maleate (B1232345), docking studies focus on its interaction with beta-adrenergic receptors (β-ARs), its primary pharmacological targets. drugbank.com

Ligand-Target Interactions: Timolol (B1209231) is a non-selective antagonist, binding to both β1- and β2-adrenergic receptors. drugbank.com Crystal structures, such as that of the β2-adrenergic receptor in complex with Timolol (PDB ID: 3D4S), provide a static snapshot of the binding pose. pnas.org Computational docking simulations recreate this binding and explore interactions with other receptor subtypes, such as the β3-AR. njppp.comnjppp.com

Key interactions for beta-blockers like Timolol at the β2AR have been identified through these models. These typically involve:

A salt bridge formation between the protonated amine of the ligand and the highly conserved Aspartic Acid (Asp113) residue in transmembrane helix 3 (TM3). acs.org

Hydrogen bonds between the hydroxyl group and/or the ether oxygen of the aryloxypropanolamine side chain and serine residues (Ser203, Ser204, Ser207) in TM5. acs.org

In a computational screening study, Timolol was one of several non-selective beta-blockers docked against a model of the beta-3 adrenergic receptor. njppp.com While other compounds showed higher binding scores, this analysis demonstrates the utility of docking in screening for potential on- and off-target interactions. njppp.comnjppp.com Another computational study used a profiling approach, supported by cross-docking calculations, to propose that Timolol may also act as a ligand for the serotonin (B10506) receptor 5-HT2B, potentially explaining certain neurological side effects. frontiersin.org

| Receptor Residue | Helix Location | Interaction Type | Interacting Ligand Group | Reference |

|---|---|---|---|---|

| Asp113 | TM3 | Salt Bridge / Ionic | Protonated Amine | acs.org |

| Ser203 | TM5 | Hydrogen Bond | Hydroxyl / Ether Oxygen | acs.org |

| Ser204 | TM5 | Hydrogen Bond | Hydroxyl / Ether Oxygen | acs.org |

| Ser207 | TM5 | Hydrogen Bond | Hydroxyl / Ether Oxygen | acs.org |

Molecular Dynamics Simulations for Conformational Landscapes and Binding Events

While molecular docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. These simulations track the movements of atoms and molecules, revealing the conformational landscape of the receptor and the stability of ligand binding events.

MD simulations have been extensively used to study G protein-coupled receptors (GPCRs) like the β-ARs. pnas.orgplos.orgnih.gov All-atom MD simulations of the β2AR, lasting for microseconds, have been performed to characterize the receptor's conformational ensemble in its inactive state. pnas.org These studies reveal that the inactive state is not rigid but exists in an equilibrium of conformations. pnas.org Ligands like Timolol, which are inverse agonists or antagonists, stabilize these inactive conformations, preventing the receptor from adopting the active state required for G-protein signaling.

Simulations of agonist-bound β-receptors have highlighted the importance of a highly structured hydrogen bond network, stabilized by internal water molecules, for receptor activation. plos.org By contrast, antagonists like Timolol occupy the binding pocket without inducing the specific conformational changes required for this network to form, thus blocking activation. MD simulations can also reveal the role of the cellular environment; for example, extensive simulations have shown that cholesterol molecules in the cell membrane can bind to specific sites on the β2AR, limiting its conformational variability and allosterically regulating its function. nih.gov

For rac Timolol-d5 Maleate, MD simulations would be valuable for assessing whether the deuteration subtly alters the dynamics of the ligand within the binding pocket or its influence on the receptor's conformational landscape. While large-scale changes are not expected, alterations in vibrational modes due to the heavier deuterium (B1214612) atoms could have minor effects on the dynamics of the ligand-receptor hydrogen bond network.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. wikipedia.org These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, which includes the spatial distribution of electrons and the energies of molecular orbitals. wikipedia.org

For this compound, quantum chemical calculations can provide detailed insights into:

Charge Distribution: Determining the partial atomic charges across the molecule helps to rationalize the electrostatic interactions, such as the key salt bridge with Asp113, that are crucial for binding to the adrenergic receptor.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity. The energy and location of these orbitals can indicate the most likely sites for electron donation or acceptance, which is fundamental to understanding reaction mechanisms, including metabolic transformations.

Reactivity Descriptors: Quantum chemical methods can calculate various descriptors that quantify the reactivity of different parts of the molecule, helping to predict sites susceptible to metabolic attack. amanote.com

While specific DFT studies on this compound are not prominent in the literature, the methodology is standard in computational chemistry. uni-hamburg.dearxiv.orgrsc.org Such calculations would confirm that the electronic structure of the deuterated compound is nearly identical to the non-deuterated form, validating the assumption that its primary pharmacology at the receptor level is unchanged. The primary value of these calculations lies in providing a fundamental basis for understanding its intermolecular interactions and predicting its chemical reactivity.

Predictive Modeling of Pharmacokinetic Behavior and Cellular Interactions

Predictive modeling is a powerful tool in pharmacology for understanding and forecasting a drug's absorption, distribution, metabolism, and excretion (ADME). This compound is frequently used as a stable isotope-labeled internal standard in pharmacokinetic (PK) studies of Timolol, providing a wealth of data for building and validating such models. uef.fiuef.fiuef.fi

Pharmacokinetic Models: Compartmental PK models have been successfully developed to describe the disposition of Timolol in the eye following topical administration. nii.ac.jpnih.gov These models can estimate key parameters such as absorption and elimination rate constants. For example, a two-compartment model was used to analyze Timolol concentrations in the aqueous humor of rabbits, determining absorption and elimination rates. nih.gov More complex, physiologically-based pharmacokinetic (PBPK) models have also been developed. One such high-fidelity model for the anterior eye describes Timolol's dissolution, transport, and distribution, and was able to accurately predict concentration-time profiles in rabbits, with subsequent extrapolation to humans. nih.govnih.gov These models are crucial for optimizing drug delivery systems and predicting dosing regimens. nii.ac.jp

Cellular Interaction Modeling: At the cellular level, modeling has been used to understand specific interactions, such as Timolol's binding to melanin (B1238610). Timolol is known to bind to melanin-containing tissues, which can affect its bioavailability. researchgate.net Kinetic simulations have been used to model the release of Timolol from melanin and melanosomes, showing that the melanosomal membrane can slow the release rate. nih.gov These models help in understanding the prolonged drug retention in pigmented tissues.

The data below, derived from experimental studies, forms the basis for these predictive models.

| Parameter | Value | Context/Species | Reference |

|---|---|---|---|

| Ocular Bioavailability | 1.22% - 1.51% | Rabbit, Aqueous Humor | uef.fi |

| Oral Bioavailability | ~60% | Human | wikipedia.org |

| Elimination Half-life | ~4 hours | Human (Oral) | nih.gov |

| Metabolism | Primarily by CYP2D6, minor role for CYP2C19 | Human Liver Microsomes | researchgate.netnih.govnih.gov |

| Plasma Protein Binding | <10% - 60% (method dependent) | Human | nih.gov |

Simulation of Deuterium Kinetic Isotopic Effects at the Molecular Level

The strategic replacement of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). portico.org This effect is particularly relevant for drug metabolism, as many metabolic reactions involve the cleavage of a carbon-hydrogen (C-H) bond in the rate-determining step. nih.gov Since a carbon-deuterium (C-D) bond has a lower zero-point energy, it requires more energy to break, often resulting in a slower reaction rate. portico.org

Application to this compound: Timolol is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6, with a minor contribution from CYP2C19. drugbank.comresearchgate.netnih.govnih.gov A major metabolic pathway is hydroxylation. drugbank.com The five deuterium atoms in this compound are located on the propan-2-ol side chain, which is a potential site of metabolic attack. Therefore, a primary deuterium KIE is expected to slow the rate of its metabolism compared to non-deuterated Timolol.

Computational Simulation of KIE: While experimental measurement of KIE in microsomal assays is common, computational methods can predict and analyze these effects at a molecular level. ansto.gov.au Advanced simulation techniques are required to accurately model KIE, as they must account for nuclear quantum effects like zero-point energy and tunneling.

Methods used for such simulations include:

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach treats the reacting part of the system (e.g., the substrate's side chain and the enzyme's active site) with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics.

Path Integral Simulations: Techniques like the path integral quantum classical path (QCP) method can be combined with a QM/MM framework to explicitly include nuclear quantum effects. mdpi.com This approach has been successfully used to calculate the H/D KIE for other enzyme-catalyzed reactions, yielding results in good agreement with experiments. mdpi.com

For this compound, a simulation would model the hydride transfer or hydrogen atom abstraction step by CYP2D6 from the deuterated side chain. By comparing the calculated activation free energy for the deuterated and non-deuterated species, the KIE (kH/kD) can be predicted. mdpi.com Such simulations provide a powerful, atomistically detailed rationale for the observed or expected improvement in metabolic stability of deuterated drugs. portico.orgnih.gov

Emerging Research Avenues and Methodological Advancements

Integration of Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

The fields of metabolomics and proteomics, which involve the large-scale study of small molecules (metabolites) and proteins, respectively, are revolutionizing drug discovery and development. researchgate.net These technologies offer a system-wide view of cellular metabolism and protein function, providing insights into a drug's mechanism of action, efficacy, and potential toxicity. researchgate.nettandfonline.com

In this context, stable isotope-labeled compounds like rac Timolol-d5 Maleate (B1232345) are indispensable. In quantitative metabolomics, stable isotope dilution mass spectrometry (IDMS) is a key technique. numberanalytics.com By adding a known quantity of a labeled internal standard—such as rac Timolol-d5 Maleate for studies involving timolol (B1209231)—researchers can accurately measure the concentration of the corresponding unlabeled drug in a biological sample. numberanalytics.comthermofisher.com This approach effectively compensates for variations in sample preparation and matrix effects, which are common challenges in analyzing complex biological fluids. thermofisher.comclearsynth.com

Furthermore, proteomics techniques, such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), use deuterium (B1214612) to probe the structure and dynamics of proteins. ox.ac.uk This can reveal how a drug like timolol binds to its target receptors and triggers a biological response. While HDX-MS studies the protein, the use of deuterated drug standards ensures the accurate quantification of the drug itself during these complex interaction studies. The integration of omics with stable isotope labeling allows for a more detailed and mechanistic investigation of cellular metabolism and drug action, moving from simple observation to a more dynamic understanding. nih.govnih.gov

Development of Novel In Vitro and Ex Vivo Model Systems for Biological Investigations

To reduce reliance on animal testing and to create more human-relevant data, there is a significant drive towards developing sophisticated in vitro (cell-based) and ex vivo (tissue-based) models. royalsocietypublishing.org For an ophthalmological drug like timolol, these models are crucial for studying corneal permeability and drug delivery.

Recent advancements include:

3D Bioprinted Eye Models: Researchers are developing 3D printed eye models that include anterior and posterior chambers to test the release kinetics of ophthalmic drugs. arvojournals.org These models can be autoclaved for sterility and allow for the controlled study of drug diffusion. arvojournals.org

Corneal Mimetics: Novel in vitro models that mimic the human cornea, consisting of human corneal epithelial cells grown on a collagen-based hydrogel, are being created. mdpi.comresearchgate.net These models have shown an excellent correlation with permeability data from ex vivo rabbit corneas, offering a promising alternative for drug permeability testing. mdpi.com

The PK-Eye: This is a novel two-compartment in vitro aqueous flow model designed to evaluate the ocular pharmacokinetics of drugs. It can estimate drug clearance and is suitable for assessing long-acting formulations like suspensions and inserts, helping to accelerate the development of new ophthalmic therapies. nih.gov

Ex Vivo Corneal Permeability Studies: The use of freshly excised corneas (e.g., from bovine or porcine sources) in Franz diffusion cells remains a valuable method for assessing drug permeability. arvojournals.orgnih.gov Studies have used this model to evaluate how new formulations, such as those containing bioadhesive polymers or self-assembling peptides, can enhance the corneal permeability of timolol. nih.gov

| Model Type | Description | Application for Timolol Research | Key Findings | Citations |

| In Vitro Corneal Mimetic | Human corneal epithelial cells grown on a collagen hydrogel to model epithelial and stromal layers. | Testing drug permeability as an alternative to animal tissues. | Excellent correlation (R² = 0.9297) with ex vivo rabbit cornea permeability. | mdpi.comresearchgate.net |

| The PK-Eye | A 2-compartment in vitro flow model simulating aqueous humor outflow. | Estimating human ocular pharmacokinetics and clearance of long-acting formulations. | Can determine in vitro-in vivo correlations for preclinical studies. | nih.gov |

| Ex Vivo Porcine/Bovine Cornea | Freshly excised animal corneas mounted in Franz diffusion cells. | Assessing the permeability of different timolol formulations. | Self-assembling peptide hydrogels significantly enhanced timolol permeability. | arvojournals.orgnih.gov |

| 3D Bioprinted Eye Model | A printed model with anterior and posterior chambers mimicking eye structures. | Future platform for testing release kinetics of ophthalmic drugs and devices. | Prototype developed that can mimic diffusion through eye compartments. | arvojournals.org |

Further Exploration of Deuterium Effects on Molecular Interactions

The substitution of hydrogen with deuterium can significantly alter a drug's metabolic profile due to the kinetic isotope effect (KIE). wikipedia.orgnews-medical.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions where the cleavage of this bond is the rate-limiting step, such as those mediated by cytochrome P450 enzymes. nih.govportico.org

This principle has led to two main research avenues:

"Deuterated Drugs": Medicinal chemists are intentionally creating deuterated versions of drugs to improve their pharmacokinetic properties. alfa-chemistry.comnih.gov By slowing metabolism, a deuterated drug can have a longer half-life, which may allow for lower or less frequent dosing, potentially improving efficacy and safety. news-medical.net The first FDA-approved deuterated drug was deutetrabenazine in 2017. nih.gov

Internal Standards: For compounds like this compound, the primary application is not to alter pharmacokinetics but to serve as an ideal internal standard for mass spectrometry. clearsynth.comtexilajournal.com The mass difference makes it easily distinguishable from the unlabeled drug, while its chemical and physical properties are nearly identical. This ensures that it behaves similarly during sample extraction and chromatographic separation, allowing it to accurately correct for analytical variability. scioninstruments.comacanthusresearch.com However, researchers must be aware that in some chromatographic systems, minor differences in retention time can occur between the deuterated and non-deuterated compounds, a factor that needs to be considered during method development. nih.gov

The ongoing exploration of the KIE provides a dual benefit: creating potentially better therapeutic agents and refining the analytical tools used to study them. portico.orgnih.gov

Standardization and Reference Material Development for Deuterated Compounds

The reliability of analytical measurements is fundamentally dependent on the quality of reference materials. For quantitative analysis, especially in regulated environments like clinical and forensic testing, the use of Certified Reference Materials (CRMs) is crucial for ensuring accuracy and traceability. researchgate.netresearchgate.net

This compound is produced and sold by several chemical suppliers as a reference standard for research purposes. lgcstandards.com These materials are characterized by their chemical and isotopic purity, which are critical for their function as internal standards.

Key aspects of standardization include:

Purity and Characterization: Suppliers provide a Certificate of Analysis detailing the compound's purity (e.g., ≥98%) and the extent of deuterium incorporation (e.g., ≥98 atom % D). acanthusresearch.com

Metrological Traceability: For a material to be a CRM, its certified value must be traceable to the International System of Units (SI). researchgate.net This is achieved through rigorous characterization by accredited laboratories using primary measurement procedures.

Role in Method Validation: Deuterated standards are essential for validating analytical methods, particularly for LC-MS/MS, to ensure the procedure is robust, accurate, and reliable. clearsynth.com They help compensate for matrix effects, which is especially important when analyzing diverse and complex samples. lcms.cz

Q & A

Basic Research Questions

Q. What are the validated analytical methods for confirming the purity and enantiomeric composition of rac Timolol-d5 Maleate?

- Methodology :

- HPLC with chiral columns : Use chiral stationary phases (e.g., cellulose-based) to resolve (R)- and (S)-enantiomers. Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid, flow rate 1 mL/min .

- Optical rotation : Measure specific rotation in 1.0 N HCl (expected range: +11.7° to +12.5° for pure enantiomers) .

- Loss on drying : Dry under vacuum at 100°C; acceptable loss ≤0.5% .

- Data Table :

| Parameter | Test Method | Acceptance Criteria | Reference |

|---|---|---|---|

| Purity | HPLC (UV detection) | ≥98.0% | [1, 3] |

| Optical Rotation | Polarimetry | +11.7° to +12.5° (S-enantiomer) | [13] |

| pH | Potentiometry | 3.8–4.3 (20 mg/mL in water) | [13] |

Q. How does the deuterium labeling in this compound impact its pharmacokinetic studies?

- Methodology :

- Mass spectrometry (MS) : Use deuterium as a stable isotope tracer to track metabolic pathways. Compare fragmentation patterns with non-deuterated Timolol Maleate .

- In vitro metabolism assays : Incubate with liver microsomes; quantify metabolites via LC-MS/MS to assess isotope effects on CYP450-mediated oxidation .

Q. What are the pharmacological mechanisms underlying this compound’s β-adrenoceptor blockade?

- Methodology :

- Radioligand binding assays : Use [³H]-dihydroalprenolol to measure affinity for β1/β2 receptors in cardiac or lung tissue homogenates .

- Functional assays : Assess cAMP inhibition in HEK293 cells expressing human β-adrenoceptors .

Advanced Research Questions

Q. How can researchers resolve methodological contradictions in enantiomer-specific activity studies of this compound?

- Methodology :

- Blinded replicate experiments : Conduct dose-response curves for (R)- and (S)-enantiomers independently, using double-blinded protocols to minimize bias .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC50 ratios) to identify outliers or batch-dependent variability .

Q. What experimental designs are optimal for assessing this compound’s tissue distribution in vivo?

- Methodology :

- Whole-body autoradiography : Administer deuterated compound to rodents; track distribution via cryosectioning and MS imaging .

- Pharmacokinetic modeling : Use compartmental models to correlate plasma concentration-time profiles with tissue-specific uptake .

Q. How do formulation variables (e.g., nanoparticle loading) influence this compound’s transdermal delivery efficacy?

- Methodology :

- Design of Experiments (DoE) : Vary polymer matrix composition (e.g., PLGA vs. chitosan) and nanoparticle size (50–200 nm) to optimize permeation .

- Franz diffusion cells : Measure drug release kinetics through ex vivo skin membranes under controlled pH/temperature .

Q. What strategies ensure reproducibility in synthesizing this compound with consistent deuterium incorporation?

- Methodology :

- Isotopic purity validation : Use NMR (²H-NMR) to confirm deuterium placement and exclude protio impurities .

- Batch documentation : Record synthetic conditions (catalyst, solvent, temperature) in open-access repositories to enable cross-validation .

Ethical and Methodological Considerations

- Conflict of interest declaration : Disclose funding sources (e.g., pharmaceutical partnerships) in all publications .

- Data accessibility : Share raw HPLC/MS datasets via platforms like Zenodo or Figshare, adhering to FAIR principles .

- Dual-use compliance : Follow institutional guidelines for handling β-blockers with potential misuse in performance enhancement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.